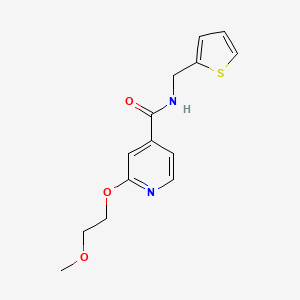

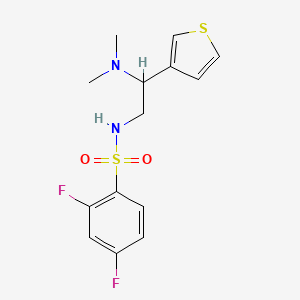

![molecular formula C16H17N3OS B2786960 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide CAS No. 528591-05-1](/img/structure/B2786960.png)

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” is a compound that contains an imidazo[2,1-b]thiazole scaffold . This scaffold is part of a larger family of compounds known as thiazoles, which have been found to exhibit a broad spectrum of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” are not detailed in the literature, compounds with similar structures have been synthesized and tested for their cytotoxicity against human cancer cell lines .Orientations Futures

The future directions for research on “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more research could be done to elucidate their mechanisms of action and to optimize their synthesis methods.

Mécanisme D'action

Target of Action

The primary target of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. The disruption in these biochemical pathways leads to a halt in various metabolic processes, affecting the survival and proliferation of Mtb.

Biochemical Pathways

The affected pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. Coenzyme A is a vital cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis. Therefore, the inhibition of its biosynthesis can have significant downstream effects, disrupting the energy metabolism and lipid biosynthesis of the bacteria.

Pharmacokinetics

The compound’s effectiveness against mtb suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the bacterial cell and exert its inhibitory effect .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth . By disrupting the biosynthesis of pantothenate and coenzyme A, the compound interferes with the bacteria’s metabolic processes, leading to a halt in their proliferation. This makes N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide a potential antimycobacterial agent.

Propriétés

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-3-4-15(20)17-13-7-5-12(6-8-13)14-9-19-11(2)10-21-16(19)18-14/h5-10H,3-4H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIUGCAXCDRACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)

![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2786890.png)

![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)